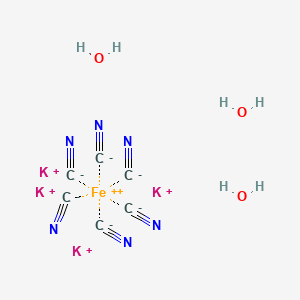
tetrapotassium;iron(2+);hexacyanide;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tetrapotassium;iron(2+);hexacyanide;trihydrate is a complex inorganic compound It is characterized by the presence of a ferrate ion coordinated with six cyanide ligands and potassium ions, along with water molecules in its hydrated form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;iron(2+);hexacyanide;trihydrate typically involves the reaction of potassium ferrate with cyanide ions under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and may include additional steps such as purification and drying to obtain the final product in its hydrated form.
化学反应分析
Types of Reactions
tetrapotassium;iron(2+);hexacyanide;trihydrate undergoes various chemical reactions, including:
Oxidation: The ferrate ion can act as an oxidizing agent, participating in redox reactions.
Reduction: Under certain conditions, the ferrate ion can be reduced to lower oxidation states.
Substitution: The cyanide ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing and reducing agents, as well as ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions may yield new coordination complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various synthetic and analytical applications. Its unique coordination properties make it useful in the study of coordination chemistry and redox reactions.
Biology
In biological research, tetrapotassium;iron(2+);hexacyanide;trihydrate is studied for its potential interactions with biomolecules. Its ability to participate in redox reactions makes it a candidate for exploring oxidative stress and related biological processes.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its redox properties may be harnessed for developing new treatments for diseases involving oxidative stress.
Industry
In industrial applications, this compound is used in processes requiring strong oxidizing agents. It is also explored for its potential use in environmental remediation, such as the treatment of contaminated water.
作用机制
The mechanism of action of tetrapotassium;iron(2+);hexacyanide;trihydrate involves its ability to participate in redox reactions. The ferrate ion can accept or donate electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally involve electron transfer mechanisms.
相似化合物的比较
Similar Compounds
Potassium ferrate: Similar in its oxidizing properties but lacks the cyanide ligands.
Sodium ferrate: Another ferrate compound with similar redox properties but different solubility and stability characteristics.
Ferricyanide: Contains cyanide ligands but differs in its oxidation state and coordination environment.
Uniqueness
tetrapotassium;iron(2+);hexacyanide;trihydrate is unique due to its specific coordination of cyanide ligands and the presence of potassium ions. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
属性
分子式 |
C6H6FeK4N6O3 |
|---|---|
分子量 |
422.39 g/mol |
IUPAC 名称 |
tetrapotassium;iron(2+);hexacyanide;trihydrate |
InChI |
InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;; |
InChI 键 |
UTYXJYFJPBYDKY-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















